

Comparative Analysis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in Kinase Inhibition Profiles

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Compound of Interest		
Compound Name:	Rhodanine, 3-(3,4- dimethoxyphenethyl)-	
Cat. No.:	B1362438	Get Quote

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This guide provides a comparative analysis of the kinase inhibition profile of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", a member of the rhodanine class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this report contextualizes its potential activity by examining data for structurally related rhodanine derivatives and comparing them to established, well-characterized kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the cross-reactivity and potential therapeutic applications of rhodanine-based compounds.

The rhodanine scaffold is a common feature in many biologically active compounds and is known for its promiscuous binding to various protein targets, a characteristic that has led to its classification as a Pan-Assay Interference Compound (PAINS) in some contexts. However, specific derivatives have demonstrated potent and selective inhibitory activity against various enzymes, including protein kinases. Patent literature suggests that "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and its analogs are inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein in inflammatory and stress responses.

Comparison with Alternative JNK Inhibitors



To provide a framework for evaluating the potential cross-reactivity of "**Rhodanine**, **3-(3,4-dimethoxyphenethyl)-**", we present a comparison with two well-studied JNK inhibitors, SP600125 and BI-78D3.

Inhibitor Activity Profile

The following table summarizes the inhibitory activity (IC50) of the comparator compounds against JNK isoforms and a selection of other kinases to illustrate their selectivity profiles. Data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is denoted as "Not Available" due to the absence of direct experimental evidence in the reviewed literature.

Compound	JNK1 IC50 (nM)	JNK2 IC50 (nM)	JNK3 IC50 (nM)	Off-Target Kinase Examples (IC50 in nM)
Rhodanine, 3- (3,4- dimethoxyphenet hyl)-	Not Available	Not Available	Not Available	Not Available
SP600125	40	40	90	MKK4 (>400), MKK3/MKK6 (>1000), PKBα (>1000), PKCα (>1000), ERK2 (>10000), p38 (>10000), Chk1 (>10000), EGFR (>10000)[1]
BI-78D3	280	Not Available	Not Available	p38α (>28000), mTOR (inactive), PI3Kα (inactive) [2]

Note: The lack of publicly available IC50 values for "**Rhodanine**, **3-(3,4-dimethoxyphenethyl)-**" highlights a significant data gap. Researchers are encouraged to perform in-house kinase



profiling to determine its specific activity and selectivity.

Experimental Protocols

To facilitate the independent evaluation of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and other compounds, a generalized protocol for a JNK1 enzymatic assay is provided below. This protocol is based on established methodologies and can be adapted for various detection formats, such as radiometric, fluorescence, or luminescence-based readouts.

JNK1 In Vitro Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound against JNK1 kinase.

Materials:

- · Recombinant human JNK1 enzyme
- JNK1 substrate (e.g., GST-c-Jun)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)
- Test compound ("Rhodanine, 3-(3,4-dimethoxyphenethyl)-") dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., SP600125)
- Detection reagent (dependent on assay format, e.g., [y-32P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence)
- Microplates (e.g., 96-well or 384-well)
- Plate reader compatible with the chosen detection method

Procedure:

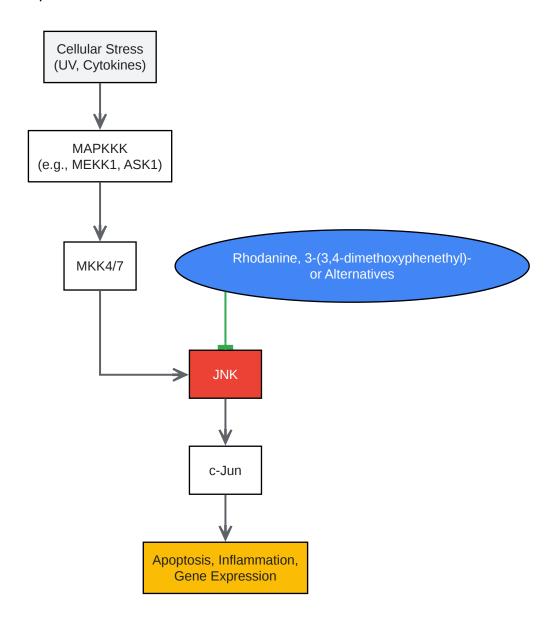


- Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without any inhibitor.
- Reaction Setup: In a microplate, add the following components in order:
 - Kinase reaction buffer
 - Test compound dilution, positive control, or vehicle control
 - JNK1 enzyme
 - JNK1 substrate
- Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for JNK1.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
- Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.
 - Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
 - Luminescence Assay (e.g., ADP-Glo[™]): Add the ADP-Glo[™] reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is measured using a luminometer.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.



Visualizing Kinase Signaling and Experimental Design

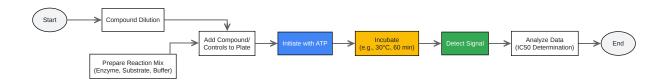
To further elucidate the context of JNK inhibition and the experimental workflow, the following diagrams are provided.



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Caption: Simplified JNK signaling pathway and the point of inhibition.





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References

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- 2. researchgate.net [researchgate.net]
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